molecular formula C6H5F3N2 B1442143 (3,4,5-Trifluorophenyl)hydrazine CAS No. 1160489-35-9

(3,4,5-Trifluorophenyl)hydrazine

Cat. No.: B1442143
CAS No.: 1160489-35-9
M. Wt: 162.11 g/mol
InChI Key: XBHDRYVDGKJDJL-UHFFFAOYSA-N
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Description

(3,4,5-Trifluorophenyl)hydrazine is an organic compound with the molecular formula C6H5F3N2 It is characterized by the presence of three fluorine atoms attached to a phenyl ring, along with a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Trifluorophenyl)hydrazine typically involves the reaction of 3,4,5-trifluoronitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The nitro group is reduced to an amino group, which subsequently reacts with hydrazine to form the desired hydrazine derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (3,4,5-Trifluorophenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include azides, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3,4,5-Trifluorophenyl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4,5-Trifluorophenyl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in biological molecules .

Comparison with Similar Compounds

    (4-Trifluoromethyl)phenylhydrazine: Similar in structure but with a trifluoromethyl group instead of three fluorine atoms.

    (3,4-Difluorophenyl)hydrazine: Contains two fluorine atoms on the phenyl ring.

    (3,5-Difluorophenyl)hydrazine: Another difluorinated derivative with different substitution patterns.

Uniqueness: (3,4,5-Trifluorophenyl)hydrazine is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological activity. The trifluorinated phenyl ring provides enhanced stability and lipophilicity compared to its difluorinated counterparts, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3,4,5-trifluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHDRYVDGKJDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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